molecular formula C17H17N3O2 B11099309 N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide

N-{2-[(2E)-2-benzylidenehydrazino]-1-methyl-2-oxoethyl}benzamide

Cat. No.: B11099309
M. Wt: 295.34 g/mol
InChI Key: RUNIXUBXSYYNPO-LDADJPATSA-N
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Description

N-(1-METHYL-2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide group, a hydrazino group, and a phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHYL-2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ETHYL)BENZAMIDE typically involves the condensation of a benzamide derivative with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-METHYL-2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .

Scientific Research Applications

N-(1-METHYL-2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ETHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-METHYL-2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-N-(2-OXO-2-{2-[(2,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO]ETHYL)BENZAMIDE: Similar structure with different substituents.

    2-METHYL-N-(2-OXO-2-{2-[(2,3,4-TRIMETHOXYBENZYLIDENE)HYDRAZINO]ETHYL)BENZAMIDE: Another similar compound with different substituents.

Uniqueness

N-(1-METHYL-2-OXO-2-{2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZINO}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[1-[(2E)-2-benzylidenehydrazinyl]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C17H17N3O2/c1-13(19-17(22)15-10-6-3-7-11-15)16(21)20-18-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,19,22)(H,20,21)/b18-12+

InChI Key

RUNIXUBXSYYNPO-LDADJPATSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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